molecular formula C11H14N4O5 B032420 1-Methylinosine CAS No. 2140-73-0

1-Methylinosine

Cat. No. B032420
CAS RN: 2140-73-0
M. Wt: 282.25 g/mol
InChI Key: WJNGQIYEQLPJMN-IOSLPCCCSA-N
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Description

Synthesis Analysis

1-Methylinosine synthesis involves specific enzymatic modifications of RNA molecules post-transcription. These modifications are catalyzed by enzymes such as tRNA methyltransferases, which add a methyl group to the inosine nucleoside, transforming it into 1-methylinosine. This process is crucial for the proper folding and function of tRNA molecules.

Molecular Structure Analysis

The molecular structure of 1-methylinosine is characterized by the addition of a methyl group at the N1 position of the inosine base. This modification alters the chemical properties and conformational stability of the tRNA, affecting its interaction with other molecules during protein synthesis.

Chemical Reactions and Properties

1-Methylinosine participates in various chemical reactions intrinsic to RNA metabolism and function. Its modified structure influences the tRNA's interaction with aminoacyl-tRNA synthetases and ribosomes, thereby affecting the accuracy and efficiency of protein synthesis.

Physical Properties Analysis

The physical properties of 1-methylinosine, such as its melting temperature and spectral characteristics, differ from those of unmodified inosine. These properties can be studied through techniques like Raman spectroscopy, providing insights into the conformational dynamics of tRNAs containing this modification.

Chemical Properties Analysis

The chemical properties of 1-methylinosine, including its reactivity and interaction with metal ions, play a significant role in tRNA function. Studies have shown that modified nucleosides like 1-methylinosine can influence the tRNA's overall stability and its interactions with other biomolecules.

Scientific Research Applications

Presence in Archaebacterial tRNA

1-Methylinosine has been identified in the unfractionated tRNAs of Sulfolobus acidocaldarius and Halobacterium volcani. It is characterized by its ultraviolet absorption and mass spectral analysis, and is located at residue 57 in the T psi C-loop of these archaebacterial tRNAs. This indicates that the presence of 1-methylinosine is characteristic of archaebacteria (Yamaizumi et al., 1982).

Role in RNA Structure and Function

1-Methylinosine has been studied in the context of polynucleotide helix structure and DNA. It is found to be a crystalline substance important in understanding the tautomeric forms in these biological molecules (Miles, 1961).

Application in Tumor Marker Detection

A highly sensitive enzyme-linked immunoassay (ELISA) was developed to detect and quantify 1-methylinosine in human urine. This assay facilitates the quantitation of 1-methylinosine as a tumor marker, especially in identifying individuals with chronic myelogenous leukemia (D'Ambrosio et al., 1991).

Hypotensive Properties

1-Methylinosine has been isolated and shown to be an intrinsic hypotensive principle. It is associated with resistance to adenosine deaminase, contributing to its long-lasting activity without significant changes in heart rate, which is often observed with adenosine (Yamada et al., 1998).

Enzymatic Conversion in tRNAs

1-Methylinosine is found in tRNAs of eukaryotic and eubacterial origins. Its formation is catalyzed by specific enzymes acting after transcription of RNA genes. This understanding contributes to the broader knowledge of RNA editing and modification processes (Grosjean et al., 1996).

Prognostic Significance in Breast Cancer

The urinary excretion of 1-methylinosine has been studied for its prognostic significance in breast cancer patients. Higher excretion levels of 1-methylinosine were associated with more advanced disease and an unfavorable prognosis in breast cancer patients (Sasco et al., 1996).

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGQIYEQLPJMN-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175670
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methylinosine

CAS RN

2140-73-0
Record name 1-Methylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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